Beta-ethyl-4-methyl-γ-butyrolactone, commonly referred to as beta-EMGBL, is a compound that belongs to the class of γ-butyrolactones. These compounds are characterized by their cyclic ester structure and have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. Beta-EMGBL is particularly noted for its role in various chemical reactions and its synthesis from simpler precursors.
Beta-EMGBL is classified under the category of alpha, beta-unsaturated carbonyl compounds, which are known for their reactivity in nucleophilic addition reactions. It is synthesized from γ-butyrolactone derivatives through several chemical pathways, highlighting its significance in organic synthesis and pharmaceutical applications. The compound has been studied for its effects on biological systems, including its interaction with various enzymes and cellular processes.
The synthesis of beta-EMGBL can be achieved through several methods, primarily involving the reaction of γ-butyrolactone with specific reagents under controlled conditions. Common methods include:
Each method's choice depends on factors such as desired yield, purity, and scalability for industrial applications.
Beta-EMGBL possesses a distinctive molecular structure characterized by a five-membered lactone ring. Its chemical formula is CHO. The structural features include:
The molecular geometry allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.
Beta-EMGBL participates in several important chemical reactions:
These reactions are crucial for developing new pharmaceuticals and understanding biochemical pathways.
The mechanism of action of beta-EMGBL primarily involves its interaction with biological macromolecules. It acts as an inhibitor or modulator in enzymatic processes, affecting cellular functions such as:
These actions contribute to its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
Beta-EMGBL exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological systems.
Beta-EMGBL has a range of applications in scientific research:
The versatility of beta-EMGBL underscores its importance in both academic research and industrial applications.
Beta-ethyl-beta-methyl-gamma-butyrolactone (beta-EMGBL; CAS: 50598-34-0) represents a structurally modified gamma-butyrolactone (GBL) derivative with distinctive neuropharmacological properties. Unlike its parent compound GBL—a precursor to gamma-hydroxybutyric acid (GHB) with sedative and recreational effects—beta-EMGBL features alkyl substitutions at the beta-position (ethyl and methyl groups), fundamentally altering its biological activity [4] [8]. This compound exemplifies how strategic structural modifications can pivot a molecule from depressor to anticonvulsant applications, making it a critical tool for probing GABAergic neurotransmission and neuronal excitability mechanisms [8] [9].
Beta-EMGBL emerged from systematic structure-activity relationship (SAR) studies of GBL derivatives in the late 20th century. Early investigations classified GBL analogues based on alkyl substitution patterns:
Klunk et al. (1982) first synthesized and pharmacologically characterized beta-EMGBL, identifying its ability to antagonize seizures induced by pentylenetetrazol, picrotoxin, and convulsant GBL analogues like beta-ethyl-beta-methyl-GBL [8]. Its IUPAC name, beta-ethyl-beta-methyl-dihydrofuran-2(3H)-one, reflects the ethyl and methyl branches on the beta-carbon of the lactone ring. The "EMGBL" acronym explicitly denotes these Ethyl-Methyl substitutions on the Gamma-Butyrolactone core [1] [8].
Table 1: Nomenclature and Key Identifiers of Beta-EMGBL
Property | Value |
---|---|
Systematic IUPAC Name | beta-Ethyl-beta-methyl-dihydrofuran-2(3H)-one |
CAS Registry Number | 50598-34-0 |
Molecular Formula | C₇H₁₂O₂ |
Molar Mass | 128.17 g/mol |
Substituent Position | Beta-carbon (C3) |
Key SAR Classification | Anticonvulsant GBL analogue |
Beta-EMGBL belongs to the alkyl-substituted gamma-butyrolactones, characterized by a five-membered ring ester with substituents on carbons adjacent to the oxygen heteroatom. Its structure diverges critically from endogenous lactones and related synthetic compounds:
Table 2: Structural Comparison of Beta-EMGBL with Related Lactones
Compound | Substituents | Biological Activity | Hydrolysis Rate |
---|---|---|---|
Gamma-butyrolactone (GBL) | None | Prodrug (GHB); Sedative | High |
Beta-EMGBL | Beta-ethyl, beta-methyl | Anticonvulsant | Low |
Alpha-EMGBL | Alpha-ethyl, alpha-methyl | Convulsant | Moderate |
(1→3)-β-D-glucan* | Polymer of glucose | Immune modulator | N/A |
*Included as a structurally distinct lactone for contrast [4] [7] [8].
Beta-EMGBL’s primary research value lies in its ability to selectively modulate GABAergic transmission—a system pivotal for controlling neuronal network excitability. Key mechanistic insights include:
Table 3: Key Research Findings on Beta-EMGBL’s Neuropharmacological Actions
Study System | Intervention | Observed Effect | Implied Mechanism |
---|---|---|---|
Mouse seizure models | Beta-EMGBL pre-treatment | Blocked pentylenetetrazol-, picrotoxin-, and beta-EMGBL-induced seizures | Anticonvulsant; Receptor antagonism |
Guinea pig EEG | Beta-EMGBL infusion | Reduced epileptiform bursts; Hypotension | CNS depression; Vascular modulation |
Hippocampal brain slices | Beta-EMGBL application | Depressed basal neuronal activity; Antagonized convulsant-induced excitation | GABAergic enhancement |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0